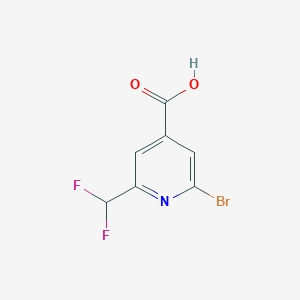
2-Bromo-6-(difluoromethyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(difluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a bromine atom at the 2-position and a difluoromethyl group at the 6-position on the isonicotinic acid structure
Méthodes De Préparation
The synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-(difluoromethyl)isonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve high purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
2-Bromo-6-(difluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(difluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Bromo-6-(difluoromethyl)isonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic Acid: Lacks the bromine and difluoromethyl groups, making it less reactive in certain chemical reactions.
2-Bromo-6-(2-furylethynyl)isonicotinic Acid: Contains a furan ring, which imparts different chemical and biological properties.
2-(Bromomethyl)-6-cyano-3-(difluoromethyl)isonicotinic Acid: Has a cyano group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C7H4BrF2NO2 |
|---|---|
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13) |
Clé InChI |
HSWYWGLFRNTXMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
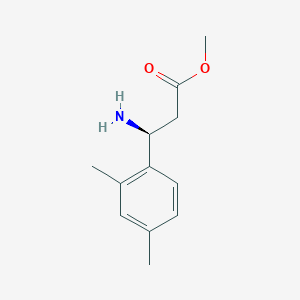
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)

![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)

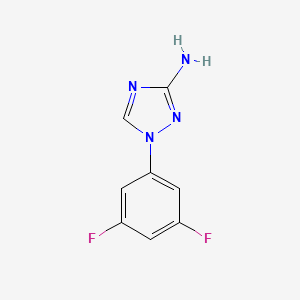

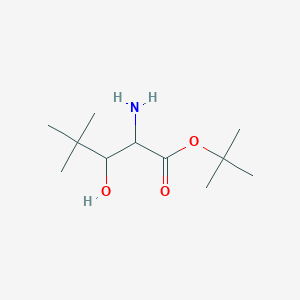
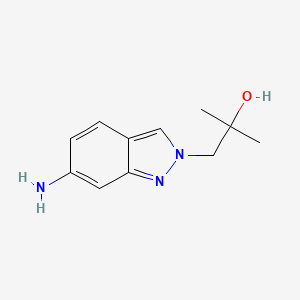
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)
